Cas no 1249145-91-2 (5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

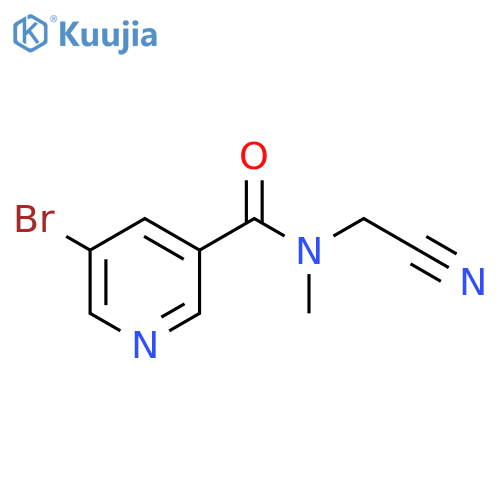

1249145-91-2 structure

商品名:5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

CAS番号:1249145-91-2

MF:C9H8BrN3O

メガワット:254.083320617676

MDL:MFCD16128424

CID:5457142

PubChem ID:53541137

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1249145-91-2

- EN300-3254297

- 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

- AKOS011175074

- Z883138886

- 5-Bromo-N-(cyanomethyl)-N-methyl-3-pyridinecarboxamide

-

- MDL: MFCD16128424

- インチ: 1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3

- InChIKey: XNQVZQSSTQBBNJ-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(Br)C=C1C(N(CC#N)C)=O

計算された属性

- せいみつぶんしりょう: 252.98507g/mol

- どういたいしつりょう: 252.98507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.549±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 422.7±40.0 °C(Predicted)

- 酸性度係数(pKa): 1.18±0.20(Predicted)

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3254297-0.5g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 0.5g |

$535.0 | 2025-03-18 | |

| Enamine | EN300-3254297-0.05g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 0.05g |

$468.0 | 2025-03-18 | |

| Enamine | EN300-3254297-10g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 90% | 10g |

$2393.0 | 2023-09-04 | |

| Enamine | EN300-3254297-0.1g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 0.1g |

$490.0 | 2025-03-18 | |

| Enamine | EN300-3254297-10.0g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 10.0g |

$2393.0 | 2025-03-18 | |

| Enamine | EN300-3254297-1.0g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 1.0g |

$557.0 | 2025-03-18 | |

| Enamine | EN300-3254297-0.25g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 0.25g |

$513.0 | 2025-03-18 | |

| Enamine | EN300-3254297-2.5g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 95.0% | 2.5g |

$1089.0 | 2025-03-18 | |

| Enamine | EN300-3254297-5g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 90% | 5g |

$1614.0 | 2023-09-04 | |

| Enamine | EN300-3254297-1g |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

1249145-91-2 | 90% | 1g |

$557.0 | 2023-09-04 |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1249145-91-2 (5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量